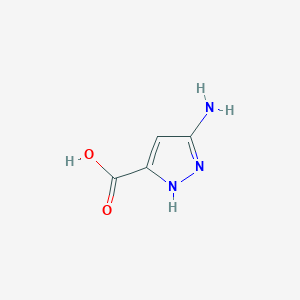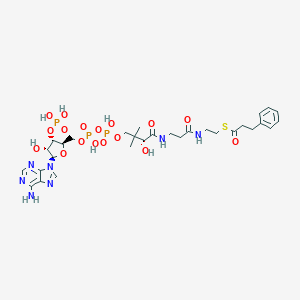![molecular formula C17H19N3O3S B053664 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- CAS No. 117976-94-0](/img/structure/B53664.png)
1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-
概要
説明
1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacokinetic Studies
Desmethyl rabeprazole has been used in pharmacokinetic studies. A sensitive, rapid, and stable HPLC-MS/MS method has been developed and validated for the determination of rabeprazole enantiomers and their four metabolites, including desmethyl rabeprazole enantiomers, in beagle dog plasma . This method was successfully applied in evaluating the pharmacokinetic profiles of racemic rabeprazole, the pure enantiomers, and their metabolites in beagle dogs .
Toxicokinetic Studies
The compound has also been used in toxicokinetic studies. A study was conducted on rats after intravenous administration of ®- (80, 20, 5 mg/kg/d) and racemic (80 mg/kg/d) rabeprazole sodium . The results showed that rabeprazole and its metabolites did not accumulate in rats. However, desmethyl rabeprazole and rabeprazole thioether showed higher exposure and lower clearance rate in the last administration than in the first one .
Drug Metabolism Research
Desmethyl rabeprazole is a metabolite of rabeprazole, a proton pump inhibitor. Therefore, it is used in drug metabolism research to understand the metabolic pathways of rabeprazole .
Drug Efficacy Studies
Studies have shown that the ®-enantiomer of rabeprazole has a higher absorption and slower elimination rate than the (S)-enantiomer, which explains why ®-rabeprazole is more effective than the racemate . Desmethyl rabeprazole, as a metabolite of rabeprazole, plays a role in these efficacy studies.
Drug Stability Studies
The stability of desmethyl rabeprazole under various conditions has been studied using HPLC-MS/MS methods . These studies are important for understanding the shelf-life and storage conditions of the drug.
作用機序
Target of Action
Desmethyl rabeprazole, like its parent compound rabeprazole, primarily targets the H+/K+ ATPase (hydrogen-potassium adenosine triphosphatase) in the gastric parietal cells . This enzyme, also known as the proton pump, is responsible for the final step in the production of gastric acid.
Mode of Action
Desmethyl rabeprazole is a proton pump inhibitor (PPI) . It works by inhibiting the H+/K+ ATPase of the gastric cells, thereby suppressing both basal and stimulated gastric acid secretion . The compound is a prodrug that is activated in the acidic environment of the parietal cells, where it transforms into its active sulphenamide form .
Biochemical Pathways
The metabolism of desmethyl rabeprazole involves several biochemical pathways. The compound is converted to rabeprazole thioether via non-enzymatic reduction . This can be reversed by CYP3A4 at a much slower rate . Desmethyl rabeprazole thioether is then formed either by CYP2C19-mediated conversion of rabeprazole thioether or by demethylation of rabeprazole followed by non-enzymatic methods or potentially involving CYP2D6 .
Pharmacokinetics
Desmethyl rabeprazole is well absorbed within 1 hour after oral administration . Its absorption can be delayed up to 4 hours or longer by food . The compound undergoes extensive hepatic metabolism, predominantly via CYP2C19 and to a lesser extent via CYP3A4, to form inactive metabolites . Approximately 90% of the compound is excreted via the kidneys as metabolites .
Result of Action
The inhibition of gastric acid secretion by desmethyl rabeprazole results in a decrease in gastric acidity. This can provide relief from acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and conditions of hypersecretory such as Zollinger-Ellison Syndrome .
Action Environment
The action of desmethyl rabeprazole can be influenced by various environmental factors. For instance, the presence of food can delay the absorption of the compound . Additionally, genetic polymorphisms in CYP2C19 can affect the metabolism of desmethyl rabeprazole, potentially influencing its efficacy .
特性
IUPAC Name |
3-[2-(1H-benzimidazol-2-ylsulfinylmethyl)-3-methylpyridin-4-yl]oxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-12-15(18-8-7-16(12)23-10-4-9-21)11-24(22)17-19-13-5-2-3-6-14(13)20-17/h2-3,5-8,21H,4,9-11H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQCUJTXRBUDMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432674 | |
| Record name | 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- | |
CAS RN |
117976-94-0 | |
| Record name | Desmethyl rabeprazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESMETHYL RABEPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I58UIQ1OYK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Q & A
Q1: What is Desmethyl Rabeprazole Thioether and how does it relate to Rabeprazole?
A1: Desmethyl Rabeprazole Thioether is an active metabolite of the proton pump inhibitor drug, Rabeprazole. It is formed in the body after Rabeprazole is metabolized. Both Rabeprazole and its metabolites, including Desmethyl Rabeprazole Thioether, are known to inhibit gastric acid secretion. [, ]
Q2: How can Desmethyl Rabeprazole Thioether be measured in biological samples?
A2: The provided research articles describe the use of a highly sensitive liquid chromatography with tandem mass spectrometry (LC-MS/MS) method for quantifying Desmethyl Rabeprazole Thioether in human urine [] and beagle dog plasma []. This method offers a precise and accurate way to track the levels of this metabolite in research settings.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methanesulfinyl-4-methylsulfanyl-6,7-dihydro-5H-cyclopenta[D]pyridazine](/img/structure/B53582.png)

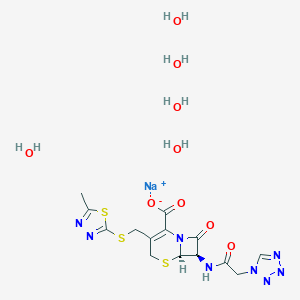

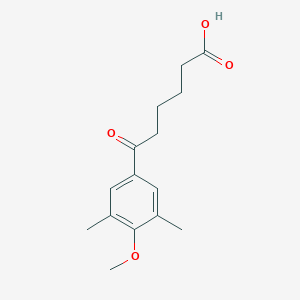



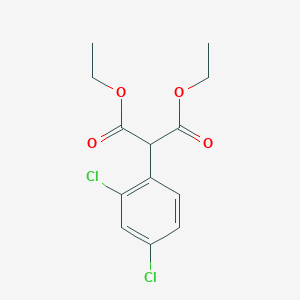
![5-Acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B53605.png)

